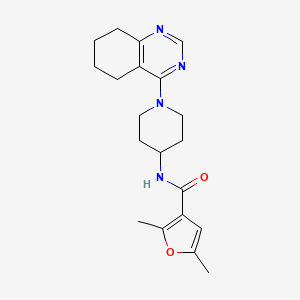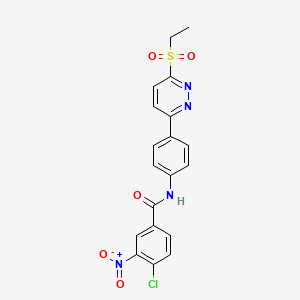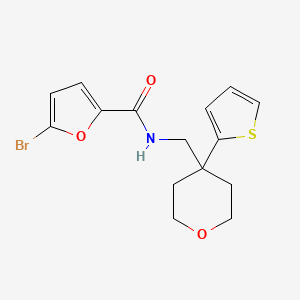
2,5-dimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-dimethyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)furan-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a piperidine ring, and a quinazoline ring . These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring is a five-membered ring with four carbon atoms and one oxygen atom . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom . The quinazoline ring is a fused ring system with two nitrogen atoms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan ring could undergo electrophilic aromatic substitution or could be opened in the presence of strong acids or bases . The piperidine ring could undergo reactions at the nitrogen, such as alkylation or acylation . The quinazoline ring could undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of the atoms and the presence of the functional groups. It would likely be a solid at room temperature, and its solubility would depend on the specific functional groups present .科学的研究の応用
Antibacterial Applications
A study demonstrated the synthesis and characterization of novel carboxamide derivatives, highlighting their potential in antibacterial applications. These compounds were tested against different Gram-positive and Gram-negative bacterial strains, showing that quinazoline derivatives containing a thiazole ring exhibited significant antibacterial activity (B. Selvakumar & K. Elango, 2017).
Antipsychotic Agent Development
Research into heterocyclic carboxamides as potential antipsychotic agents has been conducted, focusing on compounds analogous to known antipsychotic drugs. These studies involve evaluating the compounds' binding to various receptors and their efficacy in vivo, providing valuable insights into their potential therapeutic applications (M. H. Norman et al., 1996).
Antimicrobial Activity
Azole derivatives have been synthesized from furan-2-carbohydrazide, which were then characterized and tested for their antimicrobial activities. Some of these compounds displayed activity against tested microorganisms, contributing to the development of new antimicrobial agents (Serap Başoğlu et al., 2013).
Molecular Structure and Synthesis
Studies on the molecular structure of various heterocyclic derivatives have been conducted, offering insights into the synthesis of complex molecules with potential biological applications. These include the synthesis of benzazepine and benzazonine derivatives, providing a foundation for further research in medicinal chemistry (A. T. Soldatenkov et al., 2013).
Anti-Tuberculosis Agent Development
Efforts to improve the bioavailability of anti-tuberculosis agents have led to the synthesis of new analogues with structural modifications, demonstrating the potential for enhanced therapeutic efficacy against tuberculosis while retaining strong activity and improving absorption and serum half-life (Rajendra Tangallapally et al., 2006).
作用機序
The mechanism of action of this compound would depend on its intended use. Many quinazoline derivatives have been found to have biological activity, including anticancer, antimicrobial, and anti-inflammatory effects . The specific mechanism of action would likely involve interaction with a biological target, such as a protein or enzyme .
Safety and Hazards
As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. The specific hazards would depend on the properties of the compound, including its reactivity and toxicity .
将来の方向性
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could involve exploring the synthesis of this compound, studying its properties, and investigating its potential uses .
特性
IUPAC Name |
2,5-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-13-11-17(14(2)26-13)20(25)23-15-7-9-24(10-8-15)19-16-5-3-4-6-18(16)21-12-22-19/h11-12,15H,3-10H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEHSBQSLYFKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclohexyl-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B2857630.png)
![2-amino-4-(4-isopropylphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2857631.png)


![2-(4-ethoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2857639.png)




![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)
![2-[[1-(Pyridine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2857648.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2857649.png)

